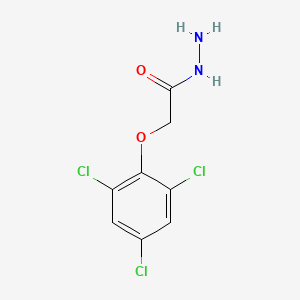

2-(2,4,6-Trichlorophenoxy)acetohydrazide

Description

BenchChem offers high-quality 2-(2,4,6-Trichlorophenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,6-Trichlorophenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c9-4-1-5(10)8(6(11)2-4)15-3-7(14)13-12/h1-2H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKAUKMRXXSHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)NN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

[1]

Executive Summary

2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS: 190588-40-0) is a critical pharmacophore intermediate in medicinal chemistry. It serves as a "pivot point" scaffold, enabling the divergent synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and various Schiff bases. Its structural core—a lipophilic 2,4,6-trichlorophenoxy moiety linked to a reactive hydrazide tail—imparts significant antimicrobial, antifungal, and anti-inflammatory potential to its derivatives.

This guide provides a comprehensive technical analysis of its chemical properties, a validated synthesis protocol, and its application in generating bioactive libraries.

Chemical Identity & Physiochemical Properties[3][4][5][6][7][8]

Core Identification Data

| Property | Specification |

| Chemical Name | 2-(2,4,6-Trichlorophenoxy)acetohydrazide |

| CAS Number | 190588-40-0 |

| Molecular Formula | C₈H₇Cl₃N₂O₂ |

| Molecular Weight | 269.51 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| pKa (Predicted) | ~11.5 (Hydrazide NH) |

| LogP (Predicted) | 2.3 – 2.8 (Lipophilic due to trichlorophenyl ring) |

Structural Analysis

The molecule consists of two distinct domains:

-

Lipophilic Domain: The 2,4,6-trichlorophenyl ring is electron-deficient and highly lipophilic, facilitating membrane permeability in biological systems. The chlorine atoms at the ortho positions provide steric bulk, influencing the binding conformation in enzyme active sites.

-

Reactive Domain: The acetohydrazide linker (-OCH₂CONHNH₂) acts as a nucleophile. It is chemically versatile, capable of undergoing condensation, cyclization, and acylation reactions.

Synthesis Protocol & Mechanism

The synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide is a robust two-step process starting from 2,4,6-trichlorophenol.

Step-by-Step Methodology

Step 1: Etherification (Williamson Ether Synthesis)

-

Reagents: 2,4,6-Trichlorophenol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).

-

Solvent: Dry Acetone or DMF.

-

Protocol:

-

Dissolve 2,4,6-trichlorophenol in dry acetone.

-

Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Add ethyl chloroacetate dropwise.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Recrystallize the crude ester from ethanol.

-

Step 2: Hydrazinolysis

-

Reagents: Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Intermediate from Step 1), Hydrazine hydrate (99%, 3.0 eq).

-

Solvent: Absolute Ethanol.

-

Protocol:

-

Dissolve the ester in absolute ethanol.

-

Add hydrazine hydrate dropwise with constant stirring.

-

Reflux the reaction mixture for 4–6 hours.

-

Cool the mixture to room temperature; the hydrazide typically precipitates as a solid.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to yield pure 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

-

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the phenol to the hydrazide.

Figure 1: Synthetic pathway for the production of the target hydrazide scaffold.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

Infrared Spectroscopy (FT-IR)

-

3300 – 3200 cm⁻¹: N-H stretching (doublet for -NH₂).

-

1680 – 1660 cm⁻¹: C=O stretching (Amide I band).

-

1240 – 1220 cm⁻¹: C-O-C asymmetric stretching (Ether linkage).

-

850 – 800 cm⁻¹: C-Cl stretching (Aromatic).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

-

δ 9.0 – 9.5 ppm (s, 1H): -CONH - (Amide proton, D₂O exchangeable).

-

δ 7.6 – 7.8 ppm (s, 2H): Aromatic protons of the 2,4,6-trichlorophenyl ring.[3]

-

δ 4.5 – 4.7 ppm (s, 2H): -OCH ₂-CO- (Methylene protons).

-

δ 4.2 – 4.4 ppm (br s, 2H): -NH-NH ₂ (Hydrazide protons, D₂O exchangeable).

Biological Potential & Divergent Synthesis

The hydrazide group is a "privileged structure" in drug design. It serves as a precursor for three major classes of bioactive compounds.

Divergent Synthetic Pathways

-

Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones, often investigated for antitubercular and analgesic activity.

-

1,3,4-Oxadiazoles: Cyclization using POCl₃ or carboxylic acids yields oxadiazoles, known for high antifungal potency.

-

1,2,4-Triazoles: Reaction with CS₂/KOH followed by hydrazine yields triazoles, common in anti-inflammatory research.

Figure 2: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C, sealed, away from light and moisture. Hydrazides can oxidize over time if exposed to air.

References

-

Synthesis & Crystallography

- Structure of 2-(4-chlorophenoxy)acetohydrazide (Analogous Protocol).

-

Source:

-

Chemical Properties & CAS Data

- 2-(2,4,6-Trichlorophenoxy)

-

Source:

-

Biological Applications (Heterocycle Synthesis)

- Synthesis and biological evaluation of benzofuran-hydrazone derivatives. (Demonstrates the reactivity of trichlorophenyl hydrazides).

-

Source:

-

General Synthesis of Phenoxyacetohydrazides

- Protocol for 2-(2-Chlorophenyl)acetohydrazide (Methodological Basis).

-

Source:

Engineering Trichlorophenoxy Acetohydrazide Schiff Bases: Synthesis, Derivatization, and Antimicrobial Efficacy

Executive Summary

The escalation of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial pharmacophores. Among the most promising chemical spaces currently under investigation are the Schiff bases derived from trichlorophenoxy acetohydrazides[1][2]. This in-depth technical guide explores the rational design, synthetic methodologies, and mechanistic pathways of these compounds. By functioning as highly versatile intermediates, these Schiff bases enable the synthesis of complex heterocyclic systems—such as 4-thiazolidinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles—which exhibit potent bactericidal and fungicidal properties[2][3][4].

Rational Design: The Trichlorophenoxy Pharmacophore

The architectural design of trichlorophenoxy acetohydrazide derivatives is driven by specific structure-activity relationships (SAR):

-

Lipophilic Enhancement: The incorporation of the 2,4,5-trichlorophenoxy moiety is a deliberate physicochemical choice. The high degree of halogenation significantly increases the lipophilicity (log P) of the molecule. This property is critical for penetrating the thick peptidoglycan layers of Gram-positive bacteria and the complex lipid bilayers of fungal cell membranes[2].

-

Versatile Linker: The phenoxyacetic (or phenoxypropanoic) acid backbone serves as a flexible spatial linker, allowing the molecule to adopt optimal conformations within target enzyme active sites.

-

Nucleophilic Hub: The acetohydrazide group provides a highly reactive terminal nitrogen, making it an ideal precursor for condensation with various aromatic aldehydes or ketones to yield Schiff bases (hydrazones)[2][4].

Core Synthetic Pathways: From Precursor to Heterocycle

The synthesis of these bioactive scaffolds follows a logical, step-wise progression of increasing molecular complexity.

-

Esterification and Hydrazinolysis: 2,4,5-Trichlorophenol is reacted with a chloroalkanoic acid to form an ether ester. Subsequent treatment with hydrazine hydrate—a potent nucleophile—yields the 2-(2,4,5-trichlorophenoxy)acetohydrazide[4].

-

Schiff Base Formation: The hydrazide undergoes nucleophilic addition-elimination with an aromatic carbonyl compound. Acid catalysis protonates the carbonyl oxygen, enhancing its susceptibility to nucleophilic attack by the terminal amine of the hydrazide[2].

-

Cyclocondensation: To synthesize 4-thiazolidinones, the Schiff base is reacted with thioglycolic acid. This bifunctional process involves the thiol group (-SH) attacking the imine carbon (C=N), followed by an intramolecular amidation where the carboxylic acid group reacts with the secondary amine, closing the 5-membered ring[2].

Figure 1: Divergent synthetic pathways from 2,4,5-trichlorophenol to bioactive heterocyclic scaffolds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Synthesis of 2-(2,4,5-trichlorophenoxy)propanehydrazide hydrazones (Schiff Bases)

-

Step 1: Reagent Preparation. Dissolve 0.01 mol of 2-(2,4,5-trichlorophenoxy)propanohydrazide in 20 mL of absolute ethanol[2].

-

Step 2: Condensation. Add 0.01 mol of the selected aromatic aldehyde or ketone. Introduce 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst, increasing the electrophilicity of the carbonyl carbon to facilitate the nucleophilic attack by the hydrazide nitrogen.

-

Step 3: Reflux & Monitor. Reflux the mixture for 3-5 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the distinct hydrazide spot confirms the reaction has reached completion.

-

Step 4: Isolation. Cool the mixture to room temperature, pour into ice-cold water, and filter the resulting precipitate. Recrystallize from ethanol to obtain the pure Schiff base[2].

Protocol B: Cyclocondensation to 4-Thiazolidinone Derivatives

-

Step 1: Reagent Preparation. Dissolve 0.005 mol of the synthesized Schiff base in 15 mL of dry 1,4-dioxane.

-

Step 2: Cyclization. Add 0.01 mol of thioglycolic acid and a catalytic amount of anhydrous zinc chloride (ZnCl₂). Causality: ZnCl₂ acts as a Lewis acid, coordinating with the imine nitrogen to lower the activation energy for the nucleophilic attack by the thiol group[2].

-

Step 3: Reflux & Monitor. Reflux for 8-10 hours. Self-Validation: Confirm cyclization via FT-IR spectroscopy. The successful formation of the thiazolidinone ring is validated by the disappearance of the imine (C=N) stretch at ~1620 cm⁻¹ and the emergence of a strong lactam carbonyl (C=O) stretch at ~1680-1700 cm⁻¹.

-

Step 4: Purification. Neutralize the cooled mixture with 10% sodium bicarbonate to remove unreacted thioglycolic acid. Filter, wash with distilled water, and recrystallize from a DMF-water mixture[2].

Mechanistic Insights & Molecular Docking

The antimicrobial efficacy of these 4-thiazolidinone derivatives is not merely a function of membrane disruption but involves targeted enzymatic inhibition. Molecular docking studies have elucidated that these compounds exhibit a high binding affinity for MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)[2].

MurB is a critical enzyme in the cytoplasmic phase of bacterial peptidoglycan biosynthesis. By competitively binding to the active site of MurB, the thiazolidinone derivatives block the reduction of enolpyruvoyl-UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid (UDP-MurNAc). This enzymatic blockade halts cell wall synthesis, leading to osmotic instability and eventual bacterial cell lysis[2].

Figure 2: Proposed mechanism of action via MurB enzyme inhibition leading to cell wall collapse.

Quantitative Data: Antimicrobial Evaluation

The biological evaluation of synthesized 4-thiazolidinones incorporating the 2-(2,4,5-trichlorophenoxy)propanamide moiety demonstrates significant activity against Gram-positive bacterial strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for key derivatives compared to a standard reference drug[2].

| Compound ID | Structural Variation (Schiff Base Aldehyde) | MIC (μg/mL) vs. Gram-Positive Strains | Relative Efficacy vs. Control |

| Compound 12 | Unsubstituted Phenyl | 25.0 | Moderate |

| Compound 13 | 4-Chlorophenyl | 6.25 | Equipotent |

| Compound 15 | 4-Methoxyphenyl | 12.5 | High |

| Compound 17 | 2,4-Dichlorophenyl | 6.25 | Equipotent |

| Compound 19 | 4-Nitrophenyl | 12.5 | High |

| Chloramphenicol | Reference Standard | 6.25 | Baseline |

Data Interpretation: Compounds 13 and 17 exhibited equipotent activity to the broad-spectrum antibiotic Chloramphenicol. The presence of electron-withdrawing halogens (chloro- and dichloro- substitutions) on the aromatic ring of the Schiff base precursor significantly enhances the binding affinity within the MurB active site, directly correlating with lower MIC values[2].

Conclusion & Future Perspectives

Trichlorophenoxy acetohydrazide Schiff bases represent a highly modular and effective platform for drug discovery. By leveraging the lipophilicity of the trichlorophenoxy group and the synthetic versatility of the acetohydrazide linker, researchers can systematically generate libraries of thiazolidinones, oxadiazoles, and triazoles. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives and expanding in vivo toxicity studies to transition these promising in vitro candidates into preclinical trials.

References

- Title: Design, synthesis and molecular modelling of novel 4-thiazolidinones of potential activity against Gram positive bacteria Source: ResearchGate / Medicinal Chemistry Research URL

- Title: Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)

- Title: Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles Source: ResearchGate URL

- Title: Synthesis and evaluation of antibacterial and antifungal activities of some novel 2,5-disubstituted-1,3,4-oxadiazoles Source: ResearchGate / Indian Journal of Heterocyclic Chemistry URL

Sources

Pharmacological potential of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

An In-Depth Technical Guide to the Pharmacological Potential of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

This guide provides a comprehensive technical overview of 2-(2,4,6-trichlorophenoxy)acetohydrazide, a molecule of interest in the field of medicinal chemistry. While direct pharmacological data on this specific compound is nascent, this document synthesizes information from structurally related analogs to build a strong rationale for its investigation. We will delve into its synthesis, physicochemical properties, and extrapolated pharmacological potential, with a focus on antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic applications.

Introduction: Unveiling a Scaffold of Interest

2-(2,4,6-Trichlorophenoxy)acetohydrazide belongs to the class of phenoxy acetohydrazides, a group of compounds recognized for their versatile biological activities.[1] The core structure, featuring a trichlorinated phenyl ring linked to an acetohydrazide moiety, presents a unique combination of a potentially toxicophoric group (the 2,4,6-trichlorophenoxy moiety) and a versatile pharmacophore (the acetohydrazide group). The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3]

The presence of the 2,4,6-trichlorophenoxy group is particularly noteworthy. The parent compound, 2,4,6-trichlorophenol, is a known carcinogen that can induce DNA damage through the generation of reactive oxygen species (ROS).[4] This raises critical questions about the potential toxicological profile of its derivatives. However, this same moiety is also found in the fungicide Prochloraz, indicating that with appropriate molecular modifications, it can be incorporated into a therapeutically useful and safe molecule.[5]

This guide will, therefore, explore the pharmacological potential of 2-(2,4,6-trichlorophenoxy)acetohydrazide by drawing parallels with its structural analogs and considering the dual nature of its key functional groups.

Synthesis and Chemical Properties

The synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide is anticipated to follow a well-established two-step procedure common for phenoxy acetohydrazides.[2][6]

General Synthetic Pathway

The synthesis initiates with the esterification of 2,4,6-trichlorophenol, followed by hydrazinolysis of the resulting ester.

Caption: General synthetic workflow for 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Detailed Experimental Protocol: Synthesis

Materials:

-

2,4,6-Trichlorophenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate

-

In a round-bottom flask, dissolve 2,4,6-trichlorophenol (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise while stirring.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Purify the resulting crude ester by column chromatography or recrystallization.

Step 2: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

-

Dissolve the purified ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2-(2,4,6-trichlorophenoxy)acetohydrazide.[7]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H7Cl3N2O2 | [8][9] |

| Molecular Weight | 269.51 g/mol | [8][9] |

| CAS Number | 190588-40-0 | [8][9] |

| Physical Form | Solid | |

| Purity | Typically >97% | |

| InChI Key | VQKAUKMRXXSHLT-UHFFFAOYSA-N | [8] |

Anticipated Pharmacological Potential: A Review of Analogs

The pharmacological potential of 2-(2,4,6-trichlorophenoxy)acetohydrazide is primarily extrapolated from the extensive research on its structural analogs.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[3] Derivatives of 2-(4-chlorophenoxy)acetohydrazide and 2-(2-chlorophenyl)acetohydrazide have demonstrated significant activity against a range of bacterial and fungal strains.[6][10] The antimicrobial efficacy is often influenced by the nature of the substituents on the hydrazide nitrogen.[11]

Proposed Mechanism of Action: One of the proposed mechanisms for the antibacterial action of hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication and repair.[10] By binding to the active site of this enzyme, these compounds can block its function, leading to bacterial cell death.

Caption: Proposed inhibition of DNA gyrase by acetohydrazide derivatives.

Experimental Protocol: Antimicrobial Activity Screening (Agar Disc Diffusion Method) [12]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the agar surface.

-

Compound Application: Dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a precise volume to sterile filter paper discs (6 mm diameter).

-

Disc Placement: Place the compound-impregnated discs, along with positive (standard antibiotic/antifungal) and negative (solvent only) controls, onto the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc.

Anticancer Activity

The anticancer potential of this molecule is a double-edged sword. On one hand, hydrazide-hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[2][13] On the other hand, the 2,4,6-trichlorophenoxy moiety is derived from a known carcinogen.[4]

The parent compound, 2,4,6-trichlorophenol, is metabolized in vitro to reactive intermediates, including a semiquinone free radical, which can produce reactive oxygen species (ROS).[4] This ROS production is linked to DNA strand breaks, which could be a mechanism for both its carcinogenic and potentially its cytotoxic effects.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]

-

Cell Culture: Culture a human cancer cell line (e.g., HepG2, MCF-7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-(2,4,6-trichlorophenoxy)acetohydrazide and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Structure-Activity Relationship (SAR) Insights

For phenoxy acetohydrazide derivatives, the biological activity is significantly influenced by the nature of the substituents.[6][14]

-

Substitution on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.[14] The trichloro-substitution in the target molecule is therefore of high interest.

-

Derivatization of the Hydrazide Moiety: Conversion of the terminal -NH2 group into hydrazones, triazoles, or other heterocyclic systems has been a common and successful strategy to modulate and enhance the pharmacological profile.[6][15]

Caption: Logical relationships in the structure-activity of phenoxy acetohydrazides.

Toxicological Considerations

The primary toxicological concern for 2-(2,4,6-trichlorophenoxy)acetohydrazide stems from its 2,4,6-trichlorophenoxy moiety. As previously mentioned, 2,4,6-trichlorophenol is a carcinogenic compound.[4] Its metabolism can lead to the formation of reactive oxygen species and subsequent DNA damage.[4] Therefore, a thorough toxicological evaluation of 2-(2,4,6-trichlorophenoxy)acetohydrazide is imperative. This should include assessments of cytotoxicity in non-cancerous cell lines, genotoxicity assays, and eventually, in vivo toxicity studies.

Future Research Directions

The exploration of 2-(2,4,6-trichlorophenoxy)acetohydrazide's pharmacological potential is still in its infancy. A systematic approach is required to fully characterize this molecule.

-

Confirmation of Synthesis and Characterization: The first step is the successful synthesis and full characterization of the compound using techniques such as NMR, mass spectrometry, and elemental analysis.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the mechanism of action.

-

Lead Optimization: Based on the initial screening results and SAR insights, a library of derivatives should be synthesized to improve potency and selectivity while minimizing toxicity.

-

In Vivo Efficacy and Toxicology: The most promising candidates should be evaluated in animal models for their therapeutic efficacy and toxicological profile.

Conclusion

2-(2,4,6-Trichlorophenoxy)acetohydrazide represents a molecule with significant, yet unexplored, pharmacological potential. The combination of a trichlorophenoxy group and an acetohydrazide scaffold suggests the possibility of potent antimicrobial and anticancer activities. However, the known toxicity of the parent phenol necessitates a cautious and thorough investigation. This guide provides a foundational framework for researchers to embark on the systematic evaluation of this intriguing compound, with the ultimate goal of developing novel and effective therapeutic agents.

References

- BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy) Acetohydrazide Derivatives: A Comparative Guide.

- BenchChem. (n.d.). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of.

- Witte, I., Juhl, U., & Butte, W. (n.d.). The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. Mutation Research Letters.

- BenchChem. (n.d.). Comparative Analysis of the Antimicrobial Activity of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs.

- Worldwidejournals.com. (2016, May 15). Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole.

- CymitQuimica. (n.d.). 2-(2,4,6-trichlorophenoxy)acetohydrazide.

- MilliporeSigma. (n.d.). 2-(2,4,6-Trichlorophenoxy)acetohydrazide | 190588-40-0.

- BenchChem. (n.d.). Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry.

- MDPI. (2024, May 15). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells.

- Tetrahedron. (n.d.). 2-(2,4,6-Trichlorophenoxy)acetohydrazide - Thsci.

- PMC. (n.d.). 2-(4-Chlorophenoxy)acetohydrazide.

- BenchChem. (n.d.). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening.

- PubMed. (2014, January 15). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones.

- PMC. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid.

- NIH. (n.d.). Prochloraz | C15H16Cl3N3O2 | CID 73665 - PubChem.

- MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

- BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.

- PMC. (2022, April 15). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 4. The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prochloraz | C15H16Cl3N3O2 | CID 73665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2,4,6-trichlorophenoxy)acetohydrazide | CymitQuimica [cymitquimica.com]

- 9. 190588-40-0 | 2-(2,4,6-Trichlorophenoxy)acetohydrazide | Tetrahedron [thsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. worldwidejournals.com [worldwidejournals.com]

The Strategic Utility of 2-(2,4,6-Trichlorophenoxy)acetohydrazide: A Versatile Precursor for Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the structural backbone of a significant portion of pharmaceuticals, natural products, and agrochemicals, owing to their unique ability to engage with biological targets.[1][2][3][4] Within the vast toolkit of synthetic organic chemistry, acid hydrazides (R-CO-NH-NH₂) have been identified as exceptionally valuable building blocks. Their dual functionality, featuring both a nucleophilic amine and an electrophilic carbonyl group, provides a gateway to a diverse array of heterocyclic systems.[1]

This technical guide focuses on a particularly strategic precursor: 2-(2,4,6-trichlorophenoxy)acetohydrazide . The molecule's design is noteworthy; the reactive acetohydrazide moiety serves as the anchor for cyclization reactions, while the 2,4,6-trichlorophenoxy group offers significant steric bulk and strong electron-withdrawing properties. This substitution pattern not only influences the electronic environment of the resulting heterocycles but also enhances lipophilicity, a key factor for traversing biological membranes.[1] This guide provides a comprehensive exploration of the synthesis of this precursor and its application in constructing medicinally relevant heterocyclic scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

Part 1: Synthesis of the Core Precursor

The synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide is a robust and straightforward two-step process, beginning with commercially available 2,4,6-trichlorophenol.

Workflow for Precursor Synthesis

Sources

An In-depth Technical Guide to 2-(2,4,6-Trichlorophenoxy)acetohydrazide: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-(2,4,6-trichlorophenoxy)acetohydrazide, a molecule of interest for researchers in drug discovery and chemical synthesis. This document consolidates its known physical and chemical properties, outlines a probable synthetic route, and details methodologies for its characterization, offering a foundational resource for scientific investigation.

Molecular Profile and Physicochemical Constants

2-(2,4,6-Trichlorophenoxy)acetohydrazide is a halogenated aromatic compound belonging to the acetohydrazide class. The presence of a trichlorophenoxy group is anticipated to significantly influence its chemical reactivity and biological activity.

Key Identifiers and Molecular Data

A summary of the core molecular data for 2-(2,4,6-trichlorophenoxy)acetohydrazide is presented in Table 1. This information is fundamental for all experimental work, including molar calculations for synthesis and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | [1][2] |

| Molecular Weight | 269.51 g/mol | [1][2][3] |

| CAS Number | 190588-40-0 | [1][2] |

| InChI Key | VQKAUKMRXXSHLT-UHFFFAOYSA-N | [1][3] |

| Physical Form | Solid | [3][4] |

| Purity (Typical) | 97-98% | [1][3] |

Physical Constants and Storage

While specific experimental data for some physical constants of 2-(2,4,6-trichlorophenoxy)acetohydrazide are not widely published, Table 2 lists available information and recommendations for handling and storage. The recommended storage conditions underscore the need to protect the compound from light and moisture to ensure its stability.[3]

| Constant | Value/Recommendation | Source(s) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C; Keep in a dark, dry, and well-ventilated area. | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The logical flow for the synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide is depicted in the following diagram. This workflow is designed to be a self-validating system, where the successful isolation and characterization of the intermediate ester provide a crucial checkpoint before proceeding to the final hydrazinolysis step.

Caption: Proposed two-step synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Detailed Experimental Protocol

The following protocol is a predictive methodology based on analogous syntheses of hydrazide derivatives.[5][6] Researchers should optimize reaction conditions as needed.

Step 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate

-

To a solution of 2,4,6-trichlorophenoxyacetic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate.

Step 2: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

-

Dissolve the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-(2,4,6-trichlorophenoxy)acetohydrazide.

Potential Biological Significance and Applications

While direct studies on the biological activity of 2-(2,4,6-trichlorophenoxy)acetohydrazide are scarce, the broader class of hydrazide and hydrazone derivatives has been a subject of significant research. Diacylhydrazines are known for their insecticidal properties.[5] Furthermore, hydrazones, which can be synthesized from acetohydrazides, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

The structural similarity of the 2,4,6-trichlorophenoxy moiety to chlorophenoxy herbicides like 2,4,5-T suggests that this compound could be investigated for herbicidal or plant growth-regulating properties.[7] However, it is crucial to note that the toxicity of such compounds must be carefully evaluated.[7][8] The established toxicity of related chlorophenoxy compounds necessitates rigorous safety protocols during handling and investigation.[9]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 2-(2,4,6-trichlorophenoxy)acetohydrazide. This involves a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for the characterization of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Spectroscopic Analysis (Predicted)

While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the trichlorophenyl ring, the methylene protons of the acetyl group, and the protons of the hydrazide moiety.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the trichlorophenyl ring, the carbonyl carbon, and the methylene carbon.

-

IR Spectroscopy: Key absorption bands would be anticipated for the N-H stretching of the hydrazide group, C=O stretching of the carbonyl group, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (269.51 g/mol ), along with a characteristic isotopic pattern due to the three chlorine atoms.

Safety and Handling

2-(2,4,6-Trichlorophenoxy)acetohydrazide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. [Link]

-

National Institutes of Health. N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC. [Link]

-

MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. [Link]

-

SpectraBase. 2-phenoxynicotinic acid, 2-(2,4,6-trichlorophenyl)hydrazide - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331. [Link]

-

Cheméo. 2-(2',4',6'-Trichlorophenoxy)-4-methylthio-aceto-phenone (CAS 116465-23-7). [Link]

-

PubChem. 2-chloro-N'-(2,4,6-trichlorophenyl)acetohydrazide | C8H6Cl4N2O | CID 735781. [Link]

-

Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. [Link]

-

Inxight Drugs. 2,4,6-TRICHLOROPHENOXYACETIC ACID. [Link]

-

University of Hertfordshire. 2,4,5-trichlorophenoxyacetic acid. [Link]

-

World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

-

AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. [Link]

-

Agency for Toxic Substances and Disease Registry. 2,4-Dichlorophenoxyacetic Acid. [Link]

Sources

- 1. 2-(2,4,6-trichlorophenoxy)acetohydrazide | CymitQuimica [cymitquimica.com]

- 2. 190588-40-0 | 2-(2,4,6-Trichlorophenoxy)acetohydrazide | Tetrahedron [thsci.com]

- 3. 2-(2,4,6-Trichlorophenoxy)acetohydrazide | 190588-40-0 [sigmaaldrich.com]

- 4. 2-(2,4,6-Trichlorophenoxy)acetohydrazide | 190588-40-0 [sigmaaldrich.com]

- 5. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. cdn.who.int [cdn.who.int]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenoxyacetic Acid Hydrazide Scaffold: A Technical Guide to Medicinal Chemistry Development

Executive Summary

Phenoxyacetic acid hydrazides (PAHs) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Historically originating from the structural optimization of auxin-based herbicides (e.g., 2,4-D), this scaffold has evolved into a versatile pharmacophore with potent antitubercular, antidepressant (MAO inhibition), and anti-inflammatory properties.

This guide provides a technical deep-dive into the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to develop PAH derivatives.

Part 1: Historical Evolution & Chemical Causality[1]

The development of PAHs is not linear but rather a divergent evolution from agrochemistry to pharmacology.

From Phytotoxicity to Cytotoxicity

In the 1940s, phenoxyacetic acids (like 2,4-Dichlorophenoxyacetic acid) were mass-produced as selective herbicides. They acted by mimicking the plant hormone auxin. Medicinal chemists later recognized that the ether linkage (

The Hydrazide Revolution

The discovery of Iproniazid (an isonicotinic acid hydrazide) as a monoamine oxidase inhibitor (MAOI) and antitubercular agent in the 1950s shifted focus to the hydrazide functional group (

Mechanism of Action Overview

-

MAO Inhibition: The terminal nitrogen of the hydrazide interacts with the flavin adenine dinucleotide (FAD) cofactor in Monoamine Oxidase enzymes, often forming a covalent adduct or coordinating via hydrogen bonds.

-

Metal Chelation: In antimicrobial applications, the carbonyl oxygen and terminal amino group act as a bidentate ligand, chelating transition metals (

,

Part 2: Synthetic Chemistry & Protocols[2][3]

The synthesis of PAHs is robust, typically proceeding via a two-step nucleophilic substitution sequence.

The Core Synthetic Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic pathway from substituted phenols to the final hydrazide derivatives.

Caption: Standard two-step synthesis of phenoxyacetic acid hydrazides via esterification and hydrazinolysis.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenoxy)acetohydrazide.

Step 1: Esterification

-

Reagents: 4-Chlorophenol (0.05 mol), Ethyl chloroacetate (0.075 mol), Anhydrous

(0.075 mol). -

Solvent: Dry Acetone (40 mL).

-

Procedure:

-

Dissolve the phenol in dry acetone.

-

Add anhydrous potassium carbonate (acts as a base to deprotonate the phenol).

-

Add ethyl chloroacetate dropwise.

-

Reflux the mixture for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1).[1][2]

-

Workup: Filter the hot solution to remove inorganic salts (

, unreacted -

Yield: Typically 80-90% (Oil or low-melting solid).

-

Step 2: Hydrazinolysis

-

Reagents: Ethyl (4-chlorophenoxy)acetate (0.03 mol), Hydrazine hydrate 80% (0.045 mol).

-

Solvent: Absolute Ethanol (20 mL).

-

Procedure:

-

Dissolve the ester in ethanol.[1]

-

Add hydrazine hydrate dropwise with stirring.[3]

-

Reflux for 4–6 hours (or stir at RT for 12h for sensitive substrates).

-

Cooling: Allow the mixture to stand overnight. White crystalline precipitates usually form.

-

Purification: Filter the solid, wash with cold ethanol/water, and recrystallize from ethanol.

-

Characterization: IR should show disappearance of ester

(

-

Part 3: Structure-Activity Relationships (SAR)

The biological activity of PAHs is highly sensitive to substituents on the aromatic ring and the terminal nitrogen.

SAR Logic Map

The following diagram details how structural modifications influence pharmacological outcomes.

Caption: SAR map highlighting the impact of structural modifications on biological activity.[4][5]

Key Therapeutic Insights

A. Monoamine Oxidase (MAO) Inhibition[4][6]

-

Target: MAO-A (Depression) vs. MAO-B (Parkinson's).

-

Insight: Substitution with electron-withdrawing groups (Cl, F) at the para position of the phenyl ring enhances MAO-B selectivity. The hydrazide group is essential; converting it to an amide often destroys activity.

-

Data Point: Compounds like ACH10 (a halogenated acylhydrazone) have shown

values as low as

B. Anti-Inflammatory & Analgesic[9][1]

-

Mechanism: Suppression of Prostaglandin E2 (PGE2) via COX inhibition.

-

Insight: Derivatives with a morpholine moiety attached to the phenyl ring or hydrazide tail often show superior anti-inflammatory profiles with reduced gastric ulceration compared to traditional NSAIDs.

-

Data Point: Compound 7b (a phenoxyacetic derivative) demonstrated 63.35% inhibition of paw edema in rat models, outperforming celecoxib [2].[10]

C. Antimicrobial Activity[1][5][11][12][13][14][15][16][17]

-

Mechanism: Hydrazide-hydrazones (Schiff bases derived from PAHs) show high bactericidal activity against Gram-positive bacteria (e.g., S. aureus).[14]

-

Insight: The presence of an azomethine proton (

) is critical for bioactivity. -

Data Point: Specific hydrazide-hydrazones have demonstrated MIC values (1.95–7.81 µg/mL) comparable to or better than ampicillin against MRSA strains [3].

Part 4: Data Summary

| Therapeutic Area | Key Substituent (R) | Mechanism | Reference Compound | Activity Metric |

| MAO-B Inhibition | 4-F, 4-Cl | Competitive Enzyme Inhibition | ACH10 | |

| Anti-inflammatory | 2,4-Dichloro + Morpholine | COX-2 Inhibition / Cytokine suppression | Compound 6e | |

| Anticonvulsant | 4-substituted phenyl | GABA modulation / Oxidative stress reduction | Compound 7b | 100% seizure protection (PTZ model) [2] |

| Antimicrobial | Hydrazone (Schiff Base) | Metal Chelation / DNA Gyrase | Compound 16 | MIC = 1.95 µg/mL (MRSA) [3] |

Part 5: References

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. (2023). Available at: [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances. (2025). Available at: [Link]

-

Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules. (2020). Available at: [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. (2025). Available at: [Link]

-

Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Indian Journal of Chemistry. (2024). Available at: [Link]

Sources

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revistadechimie.ro [revistadechimie.ro]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hygeiajournal.com [hygeiajournal.com]

- 17. hygeiajournal.com [hygeiajournal.com]

Comprehensive Toxicity Profile and MSDS Analysis for 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

As a Senior Application Scientist overseeing preclinical safety profiling, I approach the evaluation of 2-(2,4,6-Trichlorophenoxy)acetohydrazide not merely as a routine chemical characterization, but as a complex biological interaction study. This compound is a highly versatile scaffold in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory, antimicrobial, and anti-angiogenic agents[1]. However, its structural architecture inherently carries specific toxicological liabilities that must be rigorously mapped before advancing to late-stage models.

Below is the foundational physicochemical data necessary for formulation and in silico modeling[2].

Table 1: Physicochemical Properties

| Property | Value | Implication for Drug Development |

| Chemical Name | 2-(2,4,6-Trichlorophenoxy)acetohydrazide | Core scaffold for Schiff bases/oxadiazoles |

| CAS Number | 190588-40-0 | Unique identifier for regulatory tracking |

| Molecular Formula | C8H7Cl3N2O2 | Indicates high halogenation (lipophilicity) |

| Molecular Weight | 269.51 g/mol | Favorable for small-molecule permeability |

| Purity | ≥98% | Suitable for highly sensitive in vitro assays |

| InChI Key | VQKAUKMRXXSHLT-UHFFFAOYSA-N | Required for ADMET database queries |

Material Safety Data Sheet (MSDS) Fundamentals

Before initiating any experimental protocol, laboratory safety parameters must be established. The high degree of chlorination on the phenoxy ring combined with the reactive hydrazide tail necessitates strict handling protocols[2].

Table 2: MSDS Hazard Summary & Handling Protocols

| Hazard Category | GHS Classification | Precautionary Directives & Causality |

| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed. The compound disrupts mitochondrial function. Use strict containment. |

| Skin/Eye Irritation | Category 2/2A (H315, H319) | Causes irritation. The lipophilic nature allows rapid dermal penetration. Wear nitrile gloves and splash goggles. |

| Target Organ Toxicity | Category 3 (H335) | Respiratory irritant. Powder aerosolization can damage mucosal membranes. Handle exclusively in a Class II fume hood. |

| Environmental Hazard | Acute Aquatic (H400) | Very toxic to aquatic life. Chlorophenoxy derivatives resist environmental degradation. Collect all waste in halogenated solvent bins. |

Mechanistic Toxicology: The Dual-Pharmacophore Liability

Toxicity is rarely a monolithic event; rather, it is the sum of specific functional group liabilities. This molecule possesses a dual-pharmacophore system that triggers divergent, yet synergistic, toxicological pathways.

The Chlorophenoxy Liability: The 2,4,6-trichlorophenoxy group is highly lipophilic. Causally, this lipophilicity allows the moiety to rapidly intercalate into mitochondrial lipid bilayers. Once integrated, it disrupts the proton gradient essential for the electron transport chain, effectively uncoupling oxidative phosphorylation[3]. The biological consequence is a severe failure to synthesize ATP, forcing the cell into rapid energy depletion and subsequent necrotic death[4].

The Hydrazide Liability: Conversely, the acetohydrazide group introduces a metabolic vulnerability. While stable in systemic circulation, upon reaching the liver, it serves as a substrate for cytochrome P450 (CYP450) enzymes. The oxidation of the hydrazide group generates highly reactive acylating intermediates (such as diazenes or carbon-centered radicals). These electrophilic species covalently bind to hepatic nucleophiles (proteins and DNA), initiating macromolecular damage and drug-induced liver injury (DILI)[5].

Diagram 1: Dual-pharmacophore toxicity mechanisms of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Experimental Protocols for Toxicity Evaluation

To establish a trustworthy safety profile, experimental designs must move beyond simple observation and incorporate self-validating mechanisms. A protocol is only as reliable as its internal controls.

Protocol A: In Vitro Hepatotoxicity & Mitochondrial Dysfunction Screening

Rationale & Causality: We utilize the HepG2 human liver carcinoma cell line because it retains basal CYP450 activity, which is an absolute prerequisite for evaluating the metabolic activation of the hydrazide moiety. To self-validate the assay, we multiplex an ATP-depletion assay with a standard MTT viability assay. If the primary toxic mechanism is mitochondrial uncoupling (driven by the chlorophenoxy group), the decline in intracellular ATP will significantly outpace the decline in general metabolic reductase activity (MTT).

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at

cells/well in a 96-well opaque-walled plate using DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO -

Compound Preparation: Solubilize 2-(2,4,6-Trichlorophenoxy)acetohydrazide in LC-MS grade DMSO to a 10 mM stock. Perform serial dilutions in culture media (1 µM to 500 µM). Maintain final DMSO concentration at ≤0.5% (v/v) to eliminate solvent-induced cytotoxicity artifacts.

-

Self-Validating Controls:

-

Positive Control 1 (Hydrazide Toxicity): Isoniazid (1 mM).

-

Positive Control 2 (Mitochondrial Uncoupling): FCCP (10 µM).

-

Vehicle Control: 0.5% DMSO.

-

-

Exposure: Treat cells for 24h and 48h.

-

Multiplexed Readout:

-

ATP Quantification: Add 100 µL of CellTiter-Glo® reagent to half the wells. Lyse for 10 mins and record luminescence.

-

Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to the remaining wells. Incubate for 3h, solubilize formazan with DMSO, and read absorbance at 570 nm.

-

-

Data Synthesis: Plot dose-response curves to calculate IC

values. An IC

Protocol B: In Vivo Acute Oral Toxicity (OECD Guideline 425)

Rationale & Causality: The Up-and-Down Procedure (OECD 425) is selected over traditional LD

Step-by-Step Methodology:

-

Subject Preparation: Fast healthy, nulliparous female Sprague-Dawley rats (8-12 weeks old) for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

-

Dose Formulation: Suspend the compound in 0.5% carboxymethylcellulose (CMC) to ensure homogeneous delivery of the hydrophobic powder.

-

Sequential Dosing (Staircase Method): Administer a starting dose of 175 mg/kg via oral gavage to a single animal[5].

-

Observation & Escalation: Monitor the animal continuously for 3 hours for signs of neurotoxicity (tremors, ataxia) and autonomic distress (salivation), which are hallmark signs of chlorophenoxy poisoning[6]. If the animal survives 48 hours, dose the next animal at 550 mg/kg. If mortality occurs, decrease the dose by a progression factor of 3.2.

-

Biomarker Validation: For surviving animals at day 14, collect serum to analyze ALT/AST (validating hydrazide hepatotoxicity) and perform a gross necropsy focusing on hepatic and renal architecture.

-

Data Synthesis: Utilize maximum likelihood estimation (MLE) software to compute the final LD

and 95% confidence intervals.

Diagram 2: Self-validating experimental workflow for comprehensive toxicity evaluation.

In Silico ADMET Predictive Modeling

Before advancing to late-stage preclinical models, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory to identify liabilities[1]. Based on structurally analogous phenoxyacetohydrazides evaluated via SwissADME and ADMETLab[5], we project the following parameters for 2-(2,4,6-Trichlorophenoxy)acetohydrazide:

Table 3: Predicted ADMET Parameters

| Parameter | Predicted Value/Category | Pharmacological Implication |

| Intestinal Absorption (Caco-2) | High | Excellent oral bioavailability potential. |

| Blood-Brain Barrier (BBB) | Low/Moderate | Limited CNS toxicity risk; systemic focus preferred. |

| CYP450 Interaction | CYP2C9 / CYP3A4 Substrate | High risk for drug-drug interactions (DDIs). |

| Hepatotoxicity Risk | High | Driven by hydrazide-mediated reactive metabolites. |

| hERG Inhibition | Low Risk | Minimal cardiotoxic liability (QT prolongation unlikely). |

Comprehensive Reference List

-

Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Clinical Toxicology, 38(2), 111-122 (2000). Available at:[Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS ONE, 20(9): e0330731 (2025). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(2,4,6-trichlorophenoxy)acetohydrazide | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Strategic Utilization of the 2,4,6-Trichlorophenoxy Moiety in Medicinal Chemistry: Stability, Binding, and Synthesis

Executive Summary

The 2,4,6-trichlorophenoxy moiety represents a specialized tool in the medicinal chemist’s arsenal, primarily utilized during lead optimization to modulate metabolic stability, lipophilicity, and receptor binding kinetics. Unlike common bioisosteres, this moiety introduces a "steric and electronic clamp" on the phenyl ring. By substituting all accessible metabolic "hot spots" (ortho and para positions) with chlorine atoms, this group effectively blocks CYP450-mediated hydroxylation while simultaneously introducing significant lipophilic bulk and potential for halogen bonding.

This guide details the physicochemical rationale, synthetic pathways, and safety considerations for integrating this moiety into drug candidates.

Physicochemical Profiling: The "Chlorine Clamp"

The utility of the 2,4,6-trichlorophenoxy group stems from the unique properties of the chlorine atom: high electronegativity (

Electronic Deactivation

The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the aromatic ring.

-

Impact: This deactivation makes the ring resistant to oxidative metabolism (which typically requires an electron-rich system for the initial electrophilic attack by CYP enzymes).[1]

-

pKa Modulation: If the ether bond is cleaved, the resulting 2,4,6-trichlorophenol (TCP) has a pKa of ~6.0 (compared to 10.0 for phenol), making it largely ionized at physiological pH.

The Sigma-Hole and Halogen Bonding

Contrary to the view of halogens as merely hydrophobic, the 2,4,6-substitution pattern creates a distinct electrostatic potential map. The electron density is pulled toward the aromatic ring, leaving a region of positive potential on the distal tip of the chlorine atom, known as the

-

Binding Mechanism: This

-hole can act as a Lewis acid, forming directed non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein's binding pocket.

Quantitative Data Summary

| Property | Phenol (Reference) | 2,4,6-Trichlorophenoxy Moiety | Drug Design Implication |

| LogP Contribution | 1.46 | ~3.6 - 4.0 | Increases membrane permeability; risk of poor solubility.[1] |

| Hammett | 0 | ~1.11 (Sum of 3 Cl) | Strong electron withdrawal; deactivates ring.[1] |

| Metabolic Sites | Ortho, Para | Blocked | Forces metabolism to other parts of the molecule. |

| Steric Bulk (MR) | 27.8 | ~45.0 | Requires large hydrophobic pocket.[1] |

Pharmacokinetic Implications: Metabolic Shielding

The primary application of this moiety is to resolve "metabolic soft spot" issues.

Mechanism of CYP Blockade

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target electron-rich aromatic rings for hydroxylation.[1]

-

Steric Blockade: The chlorine atoms at the 2 and 6 positions physically prevent the approach of the heme-iron center of the CYP enzyme to the ether linkage or the ring carbons.

-

Electronic Immunization: The electron-deficient ring resists the formation of the radical cation intermediate required for aromatic hydroxylation.[1]

Decision Logic for Implementation

Use the following logic flow to determine if this moiety is appropriate for your lead compound.

Figure 1: Decision matrix for incorporating the 2,4,6-trichlorophenoxy moiety during lead optimization.

Synthetic Protocols

Installing a 2,4,6-trichlorophenoxy group is synthetically challenging due to the steric hindrance (2,6-substitution) and the low nucleophilicity of the parent phenol. Standard Williamson ether synthesis often fails or requires harsh conditions.[1]

Preferred Method: Chan-Lam Coupling

The copper-catalyzed oxidative coupling is the most robust method for attaching this electron-deficient phenol to aryl or heteroaryl boronic acids.[1]

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle, allowing coupling at room temperature under aerobic conditions, preserving sensitive functional groups.

Protocol:

-

Reagents:

-

Step-by-Step:

-

Step 1: Charge a flame-dried flask with 4Å molecular sieves, Cu(OAc)₂, and the aryl boronic acid.

-

Step 2: Dissolve 2,4,6-trichlorophenol in DCM and add to the flask.

-

Step 3: Add pyridine slowly. The solution typically turns a deep blue/green (active Cu-amine species).[1]

-

Step 4: Stir vigorously open to the air (or with an O₂ balloon for faster kinetics) at room temperature for 12–24 hours.

-

Step 5: Workup: Filter through a Celite pad to remove copper salts.[1] Wash the filtrate with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄.[1]

-

Step 6: Purification via flash chromatography (Hexanes/EtOAc).[1]

-

Figure 2: Catalytic cycle of the Chan-Lam coupling for sterically hindered phenols.[1]

Alternative: SNAr (Nucleophilic Aromatic Substitution)

Applicability: Only viable if the partner ring is highly electron-deficient (e.g., 2-chloropyridine, 4-nitrofluorobenzene).[1]

-

Conditions: K₂CO₃ or Cs₂CO₃ in DMF at 80–120°C.

-

Note: Due to the low nucleophilicity of 2,4,6-trichlorophenol, Cs₂CO₃ is preferred to improve solubility and anion reactivity ("naked anion" effect).

Toxicology and Safety Considerations

Crucial Warning: While the moiety is a useful structural tool, the parent compound (2,4,6-trichlorophenol) and its metabolic release pose specific risks that must be mitigated during drug design.

-

Carcinogenicity: 2,4,6-Trichlorophenol is classified as a Group B2 (probable human) carcinogen.[1][2][3] It has been linked to lymphomas and liver cancer in rodent models [1].[1][3][4]

-

Design Constraint: The ether linkage must be metabolically stable . If the drug is cleaved in vivo to release free 2,4,6-trichlorophenol, the safety margin decreases drastically.

-

Validation: Perform in vitro hepatocyte stability assays specifically looking for the release of the free phenol.

-

-

Quinone Methide Formation: Although less likely with the 2,4,6-pattern (as the para position is blocked by Cl), be wary of defluorination or dechlorination pathways that could lead to reactive quinone intermediates if the ring is further substituted.

References

-

National Toxicology Program. (1979). Bioassay of 2,4,6-Trichlorophenol for Possible Carcinogenicity. Technical Report Series No. 155. Link

-

Wilcken, R., et al. (2013).[1][5] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[5][6] Journal of Medicinal Chemistry, 56(4), 1363–1388. Link[1]

-

Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][7][8] Synthesis, 2011(06), 829-856. Link

-

Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.[1][5][6] Journal of Chemical Information and Modeling, 54(1), 69–78.[5] Link

Sources

- 1. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Chan-Lam Coupling [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Prepared by: A Senior Application Scientist

Introduction: The Significance of the Hydrazide Moiety

In the landscape of medicinal chemistry and drug development, the acetohydrazide scaffold is a cornerstone functional group. Its derivatives are recognized for a wide spectrum of biological activities, serving as crucial intermediates in the synthesis of various heterocyclic systems with therapeutic potential.[1] The title compound, 2-(2,4,6-trichlorophenoxy)acetohydrazide, incorporates a trichlorophenoxy group, a moiety associated with various agrochemical and pharmaceutical compounds, including the fungicide prochloraz.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide from its corresponding ethyl ester, ethyl 2-(2,4,6-trichlorophenoxy)acetate. The core of this transformation is a classic nucleophilic acyl substitution reaction known as hydrazinolysis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and robust experimental protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved.

Reaction Scheme and Mechanism

2.1. Overall Transformation

The synthesis proceeds by reacting ethyl 2-(2,4,6-trichlorophenoxy)acetate with hydrazine hydrate in an alcoholic solvent under reflux.

2.2. Mechanistic Insight: Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a textbook example of nucleophilic acyl substitution. The mechanism proceeds via a tetrahedral intermediate.[3]

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen to the negatively charged oxygen.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the ethoxide ion (CH₃CH₂O⁻), which is a competent leaving group.

-

Final Protonation: The expelled ethoxide ion is a strong base and readily deprotonates the newly formed hydrazide or the ammonium ion in the reaction mixture to generate ethanol and the final, neutral 2-(2,4,6-trichlorophenoxy)acetohydrazide product.

Driving the reaction to completion typically involves using an excess of hydrazine hydrate and heating the reaction mixture to provide the necessary activation energy.[4]

Experimental Protocol

3.1. Materials and Reagents

Proper preparation and sourcing of high-purity reagents are paramount for the success and reproducibility of this synthesis.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Ethyl 2-(2,4,6-trichlorophenoxy)acetate | 575-89-3 (acid) | C₁₀H₉Cl₃O₃ | 283.54 | Starting material (ester). |

| Hydrazine Hydrate (~80% or higher) | 7803-57-8 | H₆N₂O | 50.06 | Highly Toxic, Corrosive, Suspected Carcinogen. [5] Handle with extreme caution. |

| Absolute Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Reaction solvent. Must be anhydrous to prevent ester hydrolysis. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for product precipitation and washing. |

| TLC Plates (Silica Gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Component of TLC mobile phase. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Component of TLC mobile phase. |

3.2. Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter flask

-

Vacuum source

-

Standard laboratory glassware (graduated cylinders, funnels)

-

Fume hood

3.3. Step-by-Step Synthesis Procedure

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2,4,6-trichlorophenoxy)acetate (2.84 g, 10 mmol) in 50 mL of absolute ethanol. Stir the mixture until the ester is fully dissolved.

-

Reagent Addition: Working within a certified chemical fume hood, carefully add hydrazine hydrate (approx. 1.0 mL, ~20 mmol, 2.0 equivalents) to the ethanolic solution of the ester.[6] The use of a twofold excess of hydrazine ensures the reaction proceeds to completion.

-

Reflux: Attach a reflux condenser to the flask and begin circulating cold water. Heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Allow the reaction to reflux with continuous stirring for 4-6 hours.[6][7]

-

Reaction Monitoring (TLC): Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting ester. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting ester has disappeared. The product, being more polar, will have a lower Rf value.

-

Product Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring. A white precipitate of the product should form immediately.

-

Isolation: Allow the precipitate to stir in the ice water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 30 mL) to remove any residual hydrazine hydrate and salts. Follow this with a wash of cold ethanol (20 mL) to help in the drying process.[6]

-

Drying: Press the solid as dry as possible on the funnel. Transfer the product to a watch glass or petri dish and dry it under vacuum to a constant weight. The expected product is 2-(2,4,6-trichlorophenoxy)acetohydrazide, a solid.

3.4. Purification

For obtaining a high-purity product, recrystallization is recommended. Ethanol is often a suitable solvent for this class of compounds.[8]

-

Dissolve the crude, dried product in a minimum amount of hot absolute ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Product Characterization

The identity and purity of the synthesized 2-(2,4,6-trichlorophenoxy)acetohydrazide should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

FTIR Spectroscopy: Look for characteristic peaks: N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether linkage.[9][10][11]

-

¹H NMR Spectroscopy: The spectrum should show signals corresponding to the aromatic protons, the -O-CH₂- protons, and the -NH and -NH₂ protons. The integration of these signals should match the number of protons in the structure.[9][12]

-

Mass Spectrometry: To confirm the molecular weight of the product (C₈H₇Cl₃N₂O₂: 269.51 g/mol ).[13][14]

Critical Safety and Handling Protocols

WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin.[15] All handling must be performed with strict adherence to safety protocols.

-

Engineering Controls: All operations involving hydrazine hydrate MUST be conducted in a certified chemical fume hood with proper ventilation to minimize vapor inhalation.[5][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear splash-proof chemical safety goggles and a full-face shield.[16]

-

Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves (neoprene or butyl rubber are recommended).[16] Ensure full-length pants and closed-toe shoes are worn.

-

Respiratory Protection: For spills or situations where exposure limits may be exceeded, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.

-

-

Handling:

-

Spill Response:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite). Do not use combustible materials.

-

For large spills, evacuate the area immediately and contact emergency personnel.[16]

-

-

Waste Disposal:

-

All hydrazine-containing waste is considered hazardous.[19]

-